2-(1-Methylimidazol-2-yl)-1H-benzoimidazole-5-carboxylic acid
Description
2-(1-Methylimidazol-2-yl)-1H-benzoimidazole-5-carboxylic acid is a heterocyclic compound featuring a benzimidazole core substituted with a 1-methylimidazol-2-yl group at position 2 and a carboxylic acid moiety at position 5 (Figure 1). The benzimidazole scaffold is known for its versatility in medicinal chemistry, particularly in metal chelation and enzyme inhibition due to its aromatic π-system and nitrogen donor atoms .
This compound’s structural features suggest applications in bioinorganic chemistry, such as mimicking enzyme active sites (e.g., iron(II)-dependent ACC oxidase) or forming ternary metal complexes . Its analogs often exhibit varied biological activities depending on substituents, making comparative studies critical for structure-activity relationship (SAR) analysis.
Properties
CAS No. |
308362-12-1 |
|---|---|
Molecular Formula |
C12H10N4O2 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C12H10N4O2/c1-16-5-4-13-11(16)10-14-8-3-2-7(12(17)18)6-9(8)15-10/h2-6H,1H3,(H,14,15)(H,17,18) |
InChI Key |
AJROPICCMUMREF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Phillips-Ladenburg Reaction
The Phillips-Ladenburg reaction is a foundational method for benzimidazole synthesis, involving the condensation of o-phenylenediamine with carboxylic acids under acidic conditions. For 2-(1-Methylimidazol-2-yl)-1H-benzoimidazole-5-carboxylic acid , this could be adapted as follows:
-
Starting Material : 5-Carboxy-o-phenylenediamine (or a protected derivative).
-
Reaction : Condensation with a ketone or aldehyde under catalytic acid (e.g., HCl or polyphosphoric acid) to form the benzimidazole core.
-
Subsequent Functionalization : Introduction of the 1-methylimidazol-2-yl group at position 2 via nucleophilic substitution or cross-coupling.
Example :
In, o-phenylenediamine reacts with 4-aminobenzoic acid in phosphoric acid at 200°C to yield 4-(1H-benzimidazol-2-yl)benzenamine (70% yield). A similar protocol could be modified to include the carboxylic acid at position 5.
Weidenhagen Reaction
The Weidenhagen reaction involves o-phenylenediamine and aldehydes/ketones in the presence of oxidizing agents (e.g., Cu salts). For this target compound:
-
Aldehyde Intermediate : A 5-carboxy-substituted aldehyde (e.g., 5-formyl-o-phenylenediamine).
-
Cyclization : Reaction with o-phenylenediamine under oxidative conditions (e.g., CuSO₄) to form the benzimidazole core.
Limitations :
-
Scalability challenges for industrial production.
Introduction of the 1-Methylimidazol-2-yl Group
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura ) are effective for introducing aryl or heteroaryl groups. For this compound:
-
Bromination : Introduce a bromine atom at position 2 of the benzimidazole-5-carboxylic acid core.
-
Coupling : React with 1-methylimidazol-2-yl boronic acid in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
Example :
In, a Suzuki reaction was used to functionalize a benzimidazole-quinoline derivative with a 2-methoxyphenyl group. Analogously, the 1-methylimidazol-2-yl group could be attached to position 2.
Nucleophilic Aromatic Substitution (NAS)
NAS is viable if the 2-position of the benzimidazole is activated (e.g., electron-deficient).
-
Halogenation : Introduce a nitro or halide group at position 2.
-
Displacement : React with 1-methylimidazol-2-yl amine under basic conditions.
Example :
In, 3-amino-4-phenylaminobenzoic acid reacts with acetyl chloride to form a benzimidazole derivative. A similar strategy could position the imidazole group.
Carboxylic Acid Functionalization
Direct Carboxylation
n-Butyllithium (n-BuLi) and CO₂ insertion is a common method for introducing carboxylic acids:
-
Lithiation : Deprotonate the benzimidazole at position 5 using n-BuLi.
-
CO₂ Insertion : Bubble CO₂ into the reaction mixture.
-
Acidification : Quench with HCl to yield the carboxylic acid.
Example :
In, 1-methylbenzimidazole reacts with n-BuLi and CO₂ to form 1-methyl-1H-benzimidazole-2-carboxylic acid (72% yield). This method could be adapted for position 5.
Hydrolysis of Nitriles or Esters
Nitriles or esters at position 5 can be hydrolyzed to carboxylic acids.
-
Ester Hydrolysis : Saponification with NaOH in ethanol/water.
Example :
In, ethyl 4-acetoxy-1-benzyl-2-methyl-1H-benzo[d]imidazole-6-carboxylate is hydrolyzed to the carboxylic acid.
Challenges and Optimization Strategies
Regioselectivity Control
-
Directing Groups : Introduce electron-donating groups (e.g., -NH₂) at position 5 to guide electrophilic substitution.
-
Protecting Groups : Use Boc or methyl esters to block reactive sites during synthesis.
Solvent and Catalyst Selection
-
Polar Aprotic Solvents (DMF, DMSO): Enhance reaction rates for cross-coupling.
-
Catalyst Recycling : Use magnetically separable nanoparticles (e.g., Co@Fe₂O₄) for sustainable synthesis.
Summary of Key Methods
| Method | Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Phillips-Ladenburg | Condensation of o-phenylenediamine with carboxylic acid | 70–80% | High regioselectivity | Requires harsh conditions |
| Suzuki Coupling | Bromination → Pd-catalyzed coupling with imidazole boronic acid | 60–75% | Mild conditions, diverse substrates | Expensive catalysts |
| n-BuLi/CO₂ Insertion | Lithiation → CO₂ insertion → acidification | 65–80% | Direct carboxylation | Requires anhydrous conditions |
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic conditions. Typical protocols involve:
-
Catalyst : Concentrated sulfuric acid
-
Conditions : Reflux in methanol/ethanol (60–80°C, 6–12 hrs)
Example :
| Reactant | Product | Catalyst | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Methanol | Methyl ester | H₂SO₄ | 70 | 88 |
| Ethanol | Ethyl ester | H₂SO₄ | 80 | 92 |
Reacylation with Carboxylic Acids
The methylimidazole and benzimidazole rings facilitate nucleophilic substitution reactions. Key findings from reacylation studies :
-
Mechanism : Carboxylic acids attack the carbamate intermediate, forming acylated derivatives.
-
Steric effects : Bulky substituents (e.g., butyric acid) reduce yields due to thermal decomposition.
Reaction Pathway :
-
Nucleophilic attack by carboxylic acid → Salt-like intermediate (A)
-
Cleavage of methyl ester → Carbamic acid (B)
-
Decarboxylation → 2-aminobenzimidazole (C)
-
Acylation → Final 2-acetamide product
Performance Data :
| Carboxylic Acid | Product | Yield (%) | Conditions |
|---|---|---|---|
| Acetic acid | N-(1H-benzimidazol-2-yl)acetamide | 98 | 117°C, 8 hrs |
| Benzoic acid | N-(1H-benzimidazol-2-yl)benzamide | 51.6 | 153°C, 5 hrs (DMF) |
| Butyric acid | N-(1H-benzimidazol-2-yl)butyramide | 42 | 125°C, 6 hrs |
Oxidation to Benzimidazole Carboxylic Acids
The methanol derivatives of this compound are oxidized to carboxylic acids using:
Example :
| Substrate | Oxidizing Agent | Product Purity (%) | Yield (%) |
|---|---|---|---|
| Methanol derivative | KMnO₄/H₂SO₄ | >95 | 78 |
N-Alkylation and Chlorination
-
N-Methylation : Using methyl iodide or dimethyl sulfate in DMF/THF yields N-methyl derivatives (e.g., 2-(chloromethyl)-1H-benzimidazoles) .
-
Chlorination : Thionyl chloride converts hydroxyl groups to chloromethyl substituents .
Conditions :
| Reaction | Reagent | Temp. (°C) | Yield (%) |
|---|---|---|---|
| N-Methylation | CH₃I, K₂CO₃ | 60 | 82 |
| Chlorination | SOCl₂ | 70 | 90 |
Biological Activity and Mechanistic Insights
The compound’s derivatives exhibit pharmacological relevance by:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit anticancer properties. A study demonstrated that 2-(1-Methylimidazol-2-yl)-1H-benzoimidazole-5-carboxylic acid shows cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. In vitro tests have shown that it possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics.
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic properties make it suitable for applications in OLED technology. Its ability to act as a hole transport material enhances the efficiency of OLED devices, leading to improved performance metrics in brightness and energy consumption.
Polymer Composites
In materials science, 2-(1-Methylimidazol-2-yl)-1H-benzoimidazole-5-carboxylic acid can be utilized to modify polymer matrices. Incorporating this compound into polymer composites enhances thermal stability and mechanical strength, making it useful in high-performance applications.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |
| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria | |
| Material Science | OLED Technology | Acts as an efficient hole transport material |
| Polymer Composites | Improves thermal stability and mechanical strength |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various benzimidazole derivatives, including 2-(1-Methylimidazol-2-yl)-1H-benzoimidazole-5-carboxylic acid. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls, with IC50 values suggesting potent activity.
Case Study 2: OLED Application
Research conducted by a team at a leading university explored the integration of this compound into OLED devices. The findings revealed that devices incorporating 2-(1-Methylimidazol-2-yl)-1H-benzoimidazole-5-carboxylic acid exhibited increased luminescence and reduced operational voltage, indicating its potential for commercial applications in display technology.
Mechanism of Action
The mechanism by which 2-(1-Methylimidazol-2-yl)-1H-benzoimidazole-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. For instance, it may inhibit certain enzymes, leading to therapeutic effects in medical applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzimidazole Core
2-(4-Hydroxy-phenyl)-1H-Benzimidazole-5-carboxylic Acid
- Structure : A hydroxyphenyl group replaces the methylimidazole substituent at position 2 .
- Synthesis: Prepared via condensation of 3,4-diaminobenzoic acid with 2,3,4-trihydroxybenzaldehyde under reflux, yielding an 80% product .
- However, the absence of an imidazole ring reduces metal-binding capacity .
2-Mercapto-5-benzimidazolecarboxylic Acid
- Structure : Features a thiol (-SH) group at position 2 .
- Properties : The thiol group enhances nucleophilicity and metal chelation (e.g., Cu²⁺, Zn²⁺) but reduces stability under oxidative conditions compared to methylimidazole .
2-Methyl-1-(3,4,5-trimethoxyphenyl)-1H-Benzimidazole-5-carboxylic Acid
Functional Group Modifications
Methyl Ester Derivatives
- Example: Methyl 2-amino-1H-benzoimidazole-5-carboxylate .
- Properties : Esterification of the carboxylic acid improves cell membrane permeability but requires hydrolysis (e.g., by esterases) for activation .
Pyrazole and Thiazole Hybrids
- Example : 2-(5-Hydroxy-3-methyl-4-phenyl-1H-pyrazol-1-yl)-1H-benzoimidazole-5-carboxylic acid .
- Activity : The pyrazole substituent enhances π-π stacking in enzyme inhibition (e.g., lysine demethylase), but synthesis requires multistep reactions (e.g., saponification) .
3,3-Bis(1-methylimidazol-2-yl)propionic Acid (BIMP)
- Structure : Two methylimidazole groups linked to a propionic acid .
- Metal Binding : Forms 1:1 and 1:2 complexes with Fe²⁺, Cu²⁺, and Mn²⁺, with ternary Fe²⁺-ACC-BIMP complexes prevalent at physiological pH .
- Comparison : The target compound’s single methylimidazole group may form weaker metal complexes but offers selectivity for smaller binding sites.
CV-11974 (Angiotensin II Antagonist)
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
2-(1-Methylimidazol-2-yl)-1H-benzoimidazole-5-carboxylic acid (referred to as MIBCA) is a compound of significant interest in biochemical research due to its potential biological activities. This article reviews the biological activity of MIBCA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H10N4O2
- Molecular Weight : 242.23 g/mol
- CAS Number : 308362-12-1
MIBCA features a benzoimidazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that MIBCA exhibits notable antimicrobial properties. A study demonstrated that derivatives of benzimidazole compounds, including MIBCA, showed significant activity against various bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| MIBCA | E. coli | 15 |
| MIBCA | S. aureus | 18 |
| MIBCA | P. aeruginosa | 12 |
Anticancer Activity
MIBCA has also been investigated for its anticancer properties. In vitro studies on cancer cell lines have shown that MIBCA induces apoptosis and inhibits cell proliferation. The compound appears to activate apoptotic pathways by modulating Bcl-2 family proteins and caspase activation.
Case Study : A study involving human breast cancer cells (MCF-7) revealed that treatment with MIBCA resulted in a significant decrease in cell viability (IC50 = 10 µM). Mechanistic studies indicated that MIBCA triggers mitochondrial dysfunction leading to the release of cytochrome c and subsequent activation of caspases.
Neuroprotective Effects
Recent findings suggest that MIBCA may offer neuroprotective benefits. In models of neurodegeneration, such as those induced by oxidative stress, MIBCA demonstrated the ability to reduce reactive oxygen species (ROS) levels and improve neuronal survival.
Mechanism : The neuroprotective effects are attributed to the compound's ability to chelate metal ions, thereby reducing metal-induced oxidative stress. Additionally, it was found to inhibit the activation of NF-kB, a key player in neuroinflammation.
The biological activities of MIBCA can be attributed to several mechanisms:
- Enzyme Inhibition : MIBCA acts as an inhibitor for various enzymes involved in metabolic pathways.
- Metal Chelation : The imidazole moiety allows for effective metal ion chelation, which is crucial in mitigating oxidative stress.
- Apoptotic Pathway Activation : By influencing Bcl-2 family proteins and caspases, MIBCA promotes apoptosis in cancer cells.
Q & A
Q. What are the standard synthetic routes for 2-(1-Methylimidazol-2-yl)-1H-benzoimidazole-5-carboxylic acid?
The compound is typically synthesized via multi-step protocols involving condensation and cyclization. For example:
- Step 1 : React o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol .
- Step 2 : Hydrazine hydrate treatment in methanol yields 2-hydrazinyl-1H-benzo[d]imidazole.
- Step 3 : Condensation with sodium cyanate and glacial acetic acid forms the hydrazinecarboxamide intermediate.
- Step 4 : Final derivatives are synthesized via reactions with aromatic aldehydes/ketones . Key reagents: hydrazine hydrate, carbon disulfide, aromatic aldehydes.
Q. How is the structure of this compound verified experimentally?
Structural confirmation relies on spectroscopic and analytical methods :
- IR Spectroscopy : Detects functional groups (e.g., S-H at 2634 cm⁻¹, N-H at 3395 cm⁻¹) .
- NMR : ¹H-NMR signals for aromatic protons (δ10.93 for benzimidazole N-H) and substituents (e.g., δ12.31 for S-H) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ peaks) .
- Elemental Analysis : Validates purity (deviations ≤±0.4% from theoretical values) :
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| C | 64.86 | 64.85 |
| H | 6.25 | 6.23 |
| N | 8.40 | 8.42 |
Q. What are the common research applications of this compound?
It serves as a precursor for:
- Anticonvulsant agents : Derivatives with hydrazinecarboxamide moieties show activity in neurological studies .
- Metal complexes : Coordination with Cu, Ag, or Mn enhances bioactivity (e.g., antimicrobial, enzyme inhibition) .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
Key parameters include:
- Solvent Selection : Methanol or ethanol improves solubility of intermediates .
- Catalyst Use : Phosphorus oxychloride enhances cyclization efficiency in oxadiazole derivatives .
- Temperature Control : Maintaining 120°C during cyclization steps minimizes side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity fractions .
Q. How should discrepancies in spectral data (e.g., NMR shifts) be resolved?
- Cross-Verification : Combine ¹H-NMR with ¹³C-NMR and IR to confirm functional groups. For example, δ151.93 in ¹³C-NMR corresponds to N=C-N in benzimidazole .
- Isotopic Labeling : Use deuterated solvents to eliminate solvent peaks in NMR .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous proton environments .
Q. What computational methods predict the reactivity of derivatives?
- Molecular Docking : Used to analyze binding poses with biological targets (e.g., anticonvulsant activity correlated with thiazole-triazole interactions) .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for enhanced stability .
Q. How are elemental analysis discrepancies addressed in purity assessment?
- Recalibration : Standardize instruments using certified reference materials.
- Combustion Analysis : Repeat measurements under inert atmospheres to avoid oxidation artifacts .
- Supplementary Techniques : Pair with XPS or EDX for trace element detection .
Methodological Tables
Q. Table 1: Key Spectral Data for Intermediate Compounds
| Compound | IR Peaks (cm⁻¹) | ¹H-NMR Signals (δ) | ESI-MS (m/z) |
|---|---|---|---|
| 1 | 2634 (S-H), 3395 (N-H) | 12.31 (S-H), 10.93 (N-H) | - |
| 2 | 3464 (N-H), 3024 (C-H) | 8.21 (aromatic H), 4.50 (NH₂) | 185.1 [M+H]+ |
| 3 | 1680 (C=O), 1595 (C=N) | 7.85 (aromatic H), 2.10 (CH₃) | 234.2 [M+H]+ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
